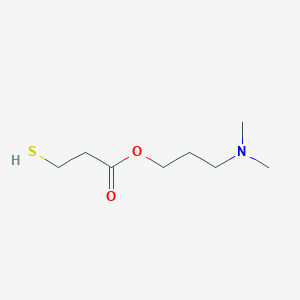

3-(Dimethylamino)propyl 3-sulfanylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dimethylamino)propyl 3-sulfanylpropanoate is an organic compound with a unique structure that includes both an amine and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)propyl 3-sulfanylpropanoate typically involves the reaction of 3-(dimethylamino)propylamine with 3-mercaptopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propyl 3-sulfanylpropanoate can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form simpler amines and thiols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Primary amines and thiols.

Substitution: Alkylated amines and substituted thiols

Scientific Research Applications

3-(Dimethylamino)propyl 3-sulfanylpropanoate is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of approximately 191.291 g/mol. It is a colorless to light orange liquid with a boiling point of 142 °C at 12 mmHg and is miscible in water, alcohol, and ether. The compound features a dimethylamino group, contributing to its basicity and potential reactivity, and a sulfanyl group (thiol), which may participate in redox reactions.

Synthesis of this compound

This compound can be synthesized through various methods, using readily available precursors.

Potential Applications

This compound has potential applications across various fields:

- Pharmaceuticals Due to its biological activity.

- Investigating interactions of this compound with cellular components could reveal its potential therapeutic effects or toxicity profiles. Studies on its interaction with other small molecules could provide insights into its role in drug formulation or efficacy.

Structural and Functional Similarities with Other Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Propyl 3-sulfanylpropanoate | Contains sulfanyl and propanoate groups | Simpler structure without dimethylamino group |

| 3-Mercaptopropanoic acid | Thiol functional group | More acidic nature due to carboxylic acid |

| N,N-Dimethyl-2-aminoethanol | Contains amino and hydroxyl groups | Lacks sulfanyl group |

| N-[3-(Dimethylamino)propyl]acrylamide | Dimethylamino group and acrylamide | Different functional reactivity |

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl 3-sulfanylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

N,N-Dimethylaminopropylamine: Used in the synthesis of surfactants and polymers.

Uniqueness

3-(Dimethylamino)propyl 3-sulfanylpropanoate is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications .

Biological Activity

3-(Dimethylamino)propyl 3-sulfanylpropanoate is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of approximately 191.291 g/mol. Its structure includes a dimethylamino group, which enhances its basicity and potential reactivity, and a sulfanyl group that suggests participation in redox reactions. This compound is of interest due to its potential applications in biological systems, particularly in drug formulation and therapeutic interventions.

- Molecular Formula : C8H17NO2S

- Molecular Weight : 191.291 g/mol

- Physical State : Colorless to light orange liquid

- Boiling Point : 142 °C at 12 mmHg

- Solubility : Completely miscible in water, alcohol, and ether

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:

- Reactivity with Proteins : The sulfanyl group may form disulfide bonds or participate in redox reactions with thiol groups in proteins, potentially affecting protein structure and function.

- Interaction with Nucleic Acids : Given its basic nature, this compound may interact with nucleic acids, influencing gene expression or stability.

- Cellular Uptake : The dimethylamino group may facilitate cellular uptake, enhancing the compound's bioavailability and therapeutic potential.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of related compounds on various cancer cell lines. While specific data on this compound is limited, insights can be drawn from similar compounds:

- Cytotoxicity Assays : Compounds structurally related to this compound have shown selective toxicity towards malignant cells over non-malignant cells. For example, dimeric derivatives have demonstrated significant cytotoxicity against human colon carcinoma HCT116 cells by inducing apoptotic pathways through caspase activation .

Interaction Studies

Interaction studies reveal that compounds like this compound may engage in:

- Chemoselective Modifications : These modifications can lead to targeted drug delivery systems or enhance the efficacy of existing therapeutics by improving selectivity for cancerous tissues .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Propyl 3-sulfanylpropanoate | Contains sulfanyl and propanoate groups | Simpler structure without dimethylamino group |

| 3-Mercaptopropanoic acid | Thiol functional group | More acidic nature due to carboxylic acid |

| N,N-Dimethyl-2-aminoethanol | Contains amino and hydroxyl groups | Lacks sulfanyl group |

| N-[3-(Dimethylamino)propyl]acrylamide | Dimethylamino group and acrylamide | Different functional reactivity |

Case Studies

While direct case studies on this compound are scarce, analogous studies on related compounds provide valuable insights into its potential applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)propyl 3-sulfanylpropanoate, and how can reaction conditions be optimized?

Q. What spectroscopic methods are effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical: 1H NMR identifies proton environments (e.g., dimethylamino protons at δ 2.1–2.3 ppm, thiol protons at δ 1.2–1.5 ppm), while 13C NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons . Infrared (IR) spectroscopy detects C=O (1720 cm−1) and S-H (2550 cm−1) stretches .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Thiol groups are prone to oxidation. Store under inert gas (N2/Ar) at -20°C, and use antioxidants like MEHQ (0.1% w/w) . Safety protocols recommend PPE (gloves, goggles) and fume hoods during handling due to potential respiratory irritation .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing the electrophilicity of adjacent carbons. In phosphonium salt synthesis (e.g., ), this group stabilizes allenyl intermediates, enabling regioselective alkylation. Steric hindrance from the dimethyl moiety may reduce reaction rates in bulky environments .

Q. What strategies mitigate oxidation of the sulfanyl group during experimental procedures?

- Methodological Answer : Use reducing agents (e.g., dithiothreitol) in aqueous buffers or inert atmospheres during reactions. Derivatization (e.g., forming disulfide bonds with Ellman’s reagent) protects the thiol group while allowing quantification via UV-Vis (λ = 412 nm) .

Q. What computational models predict the thiol group’s behavior in biological systems?

- Methodological Answer : Density Functional Theory (DFT) models calculate thiol pKa (~8.5) and redox potentials. Molecular dynamics simulations predict interactions with cysteine residues in enzymes, aiding in rational drug design . ADMET predictions (e.g., using PubChem data) assess bioavailability and toxicity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent traces. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and compare with synthetic protocols in controlled studies . Reproducibility requires strict adherence to anhydrous conditions and stoichiometric ratios.

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : The thiol group acts as a nucleophile, targeting catalytic cysteine residues in enzymes like polyphenoloxidases . Activity assays (e.g., oxygen evolution in chloroplasts) quantify inhibition kinetics. Adjusting the dimethylamino chain length modulates membrane permeability for in vivo studies .

Properties

CAS No. |

918438-51-4 |

|---|---|

Molecular Formula |

C8H17NO2S |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

3-(dimethylamino)propyl 3-sulfanylpropanoate |

InChI |

InChI=1S/C8H17NO2S/c1-9(2)5-3-6-11-8(10)4-7-12/h12H,3-7H2,1-2H3 |

InChI Key |

HIHVBQFTRJZJIE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCOC(=O)CCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.